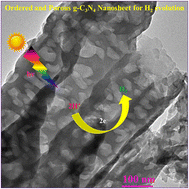Ordered and carbon-doped porous polymeric graphitic carbon nitride nanosheets toward enhanced visible light absorption and efficient photocatalytic H2 evolution†
Nanoscale Pub Date: 2023-10-23 DOI: 10.1039/D3NR04270G
Abstract
An effective and rational pathway to tune the electronic bandstructure and visible light absorption properties of low-cost organic graphitic carbon nitride (g-C3N4, GCN) photocatalysts is still very challenging. Here, an efficient strategy is validated to tailor the bandstructure of g-C3N4 and C-doping can be regulated by polymerizing melamine with malonic acid, which can greatly extend the photoresponse range to 900 nm. The optimized GCN exhibits an improved photocatalytic hydrogen production rate of 663.6 μmol g−1 h−1 under visible light irradiation and an apparent quantum yield of 11% at 420 nm, which is three times higher than that of traditional bulk g-C3N4. This superior performance is derived from the unique ordered and porous structure of GCN, which effectively improves its light absorption and provides a larger specific surface area. In addition, the introduction of malonic acid into melamine and the subsequent thermal polymerization reaction further optimize the band structure of GCN, extend its light absorption via C-doping, and improve the photoinduced charge separation, resulting in high photocatalytic performance. This strategy provides a novel platform to design highly efficient GCN-based photocatalysts with precisely tunable operation windows and enhanced charge separation.


Recommended Literature
- [1] Facile fabrication of a modified polyamide acid porous membrane for uranium enrichment in wastewater†
- [2] Considering the hexad of learning domains in the laboratory to address the overlooked aspects of chemistry education and fragmentary approach to assessment of student learning
- [3] Capabilities of fast protein liquid chromatography coupled to a double focusing inductively coupled plasma mass spectrometer for trace metal speciation in human serum
- [4] An acoustofluidic device for efficient mixing over a wide range of flow rates†
- [5] Environmentally-friendly processing of thermosets by two-stage sequential aza-Michael addition and free-radical polymerization of amine–acrylate mixtures
- [6] Inside front cover
- [7] Enhancement of pore confinement caused by the mosaic structure on Ru nanoparticles for pH-universal hydrogen evolution reaction†
- [8] Quantitative diffusion and swelling kinetic measurements using large-angle interferometric refractometry†
- [9] Reply to Comment on “Multimodal coupling of optical transitions and plasmonic oscillations in rhodamine B modified gold nanoparticles” by I. Blakey†
- [10] Study of a magnetic-cooling material Gd(OH)CO3†

Journal Name:Nanoscale
Research Products
-
CAS no.: 1596-13-0









